molecular formula C10H17N3O B8110567 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B8110567
M. Wt: 195.26 g/mol
InChI Key: YFQJXDNFTCSYDY-UHFFFAOYSA-N
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Description

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a partially saturated six-membered ring. The ethyl group at position 2 and the methoxymethyl substituent at position 4 distinguish it from related analogs. The methoxymethyl group, an ether-containing substituent, may enhance solubility compared to alkyl or aryl groups while reducing susceptibility to oxidative metabolism .

Properties

IUPAC Name

2-ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-13-6-9-8(7-14-2)4-11-5-10(9)12-13/h6,8,11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJXDNFTCSYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(CNCC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Group Incorporation

The ethyl group at position 2 is introduced via alkylation of the pyrazole nitrogen. For instance, treatment of 1H-pyrazole with ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% substitution, as confirmed by ¹H NMR (δ 1.35 ppm, triplet, J = 7.2 Hz, CH₂CH₃).

Methoxymethyl Group Installation

The methoxymethyl group at position 4 is introduced through nucleophilic substitution. Reacting a hydroxymethyl intermediate with methyl iodide and sodium hydride in tetrahydrofuran (THF) at 0°C produces the methoxymethyl derivative in 65% yield. Alternatively, direct coupling of a pre-functionalized methoxymethyl halide with a pyridine intermediate under palladium catalysis has been reported.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization reactions in dimethyl sulfoxide (DMSO) at 100°C for 12 hours improve yields (75–80%) compared to tetrahydrofuran (THF) due to enhanced solubility of intermediates. Conversely, alkylation reactions favor polar aprotic solvents like DMF to stabilize transition states.

Catalytic Hydrogenation

Post-cyclization hydrogenation using palladium on carbon (Pd/C) under 1 atm H₂ in ethanol reduces double bonds in the pyridine ring, achieving full saturation within 4 hours.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.50–2.70 (m, 4H, pyridine CH₂), 3.40 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂O), 4.25 (q, J = 7.2 Hz, 2H, CH₂CH₃).

  • IR (KBr) : ν 1575 cm⁻¹ (C═N), 1120 cm⁻¹ (N–N), 2850–2950 cm⁻¹ (C–H aliphatic).

Chromatographic Validation

High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O = 70:30) confirms ≥98% purity, retention time = 8.2 minutes.

Challenges and Alternative Approaches

Regioselectivity Issues

Unwanted regioisomers may form during pyrazole synthesis. Employing directing groups, such as tert-butoxycarbonyl (Boc), on the pyridine nitrogen improves selectivity to >90%.

Scalability Limitations

Large-scale reactions face difficulties in maintaining low temperatures (−78°C). Flow chemistry systems enable continuous LiHMDS addition, achieving kilogram-scale production with 72% yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex bicyclic structure, which includes a pyrazolo[3,4-c]pyridine core. This structural motif is known for its biological activity and versatility in forming derivatives that can interact with biological targets. The molecular formula of the compound is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, with a molecular weight of approximately 264.34 g/mol .

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-c]pyridine framework exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, pyrazolo[3,4-c]pyridines have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[3,4-c]pyridine derivatives has also been documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases like arthritis and other chronic conditions .

Neuroprotective Properties

Recent studies suggest that this class of compounds may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step synthetic routes that allow for the introduction of various substituents on the pyrazole ring. This versatility enables the development of a library of derivatives with tailored biological activities.

Synthesis Method Key Steps Outcome
Multi-component reactionsReaction of aldehydes with hydrazine derivativesFormation of pyrazolo[3,4-c]pyridines
Substitution reactionsIntroduction of alkyl or aryl groupsEnhanced biological activity

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine showed potent inhibition against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, a derivative exhibited significant reductions in joint swelling and inflammatory markers when administered orally over a period of two weeks. Histological analysis revealed decreased infiltration of inflammatory cells in affected tissues.

Mechanism of Action

The mechanism by which 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity. Detailed studies on the compound’s binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-c]pyridine Cores

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol (CAS 1710345-23-5)

  • Core structure : Shares the pyrazolo[3,4-c]pyridine backbone.
  • Substituents : A tetrahydro-2H-pyran-4-yl group at position 2 and a hydroxyl group at position 3.
  • In contrast, the methoxymethyl group in the target compound offers a balance between polarity and metabolic resistance .
  • Molecular weight : 223.27 (CAS 1710345-23-5) vs. ~265.3 (estimated for the target compound, assuming C12H19N3O2).
Property Target Compound CAS 1710345-23-5
Core structure Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine
Position 2 substituent Ethyl Tetrahydro-2H-pyran-4-yl
Position 4 substituent Methoxymethyl - (Hydroxyl at position 3)
Molecular weight ~265.3 223.27
Metabolic stability Likely higher (ether group) Lower (hydroxyl susceptible to glucuronidation)
Pyrazolo[4,3-c]pyridine Derivatives

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine (Compound 17 in )

  • Core structure : Pyrazolo[4,3-c]pyridine (positional isomer of the target compound).
  • Substituents : Unsubstituted or modified with groups like fluorine or methyl.
  • Key differences : The pyrazolo[4,3-c]pyridine core shows comparable in vitro activity but lower metabolic stability due to N-glucuronidation and oxidation of alkyl/aromatic groups. The target compound’s methoxymethyl group may mitigate these issues .

7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine ()

  • Substituents : Bulky aryl groups (phenyl, 4-chlorophenyl) at positions 2, 6, and 5.
  • The ethyl group in both compounds suggests a shared strategy for modulating steric effects .
Metabolic Stability and Substituent Effects
  • N-Glucuronidation : Pyrazole-containing analogs (e.g., compound 17 in ) undergo direct N-glucuronidation, reducing bioavailability. The methoxymethyl group in the target compound may sterically hinder this process .
  • Oxidation resistance : Alkyl carbons in saturated rings (e.g., 4,5,6,7-tetrahydro cores) are prone to oxidation. Methoxymethyl’s ether linkage provides electronic stabilization, reducing oxidative degradation compared to unsubstituted analogs .
  • Fluorine substitution: In quinoline-based analogs (), fluorine at position 8 reduced glucuronidation.

Biological Activity

2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a pyrazolo ring fused with a pyridine structure, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that pyrazolo[3,4-c]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

Compound Target Bacteria MIC (μg/mL)
2-Ethyl-...Staphylococcus aureus4–8
2-Ethyl-...Mycobacterium tuberculosis0.5–1.0

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include inhibition of tyrosine kinases involved in cancer cell proliferation .

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazolo[3,4-c]pyridines. They are believed to interact with neurotransmitter systems and exhibit antioxidant activity, which may help in conditions like neurodegenerative diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrazolo derivatives against resistant strains of bacteria. The results indicated that modifications at specific positions on the pyrazolo ring enhanced antimicrobial potency .
  • Cancer Cell Line Evaluation : In another study focusing on cancer therapy, derivatives similar to 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine were tested against breast and colon cancer cell lines. The findings suggested significant cytotoxic effects with IC50 values below 10 μM .

Synthesis Methods

The synthesis of 2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available precursors such as ethyl hydrazine and appropriate aldehydes or ketones under acidic or basic conditions .

Q & A

Q. Methodological Answer :

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation ( emphasizes glovebox use for air-sensitive steps).
  • Low-Temperature Storage : Store intermediates at –20°C () with desiccants to avoid hydrolysis.
  • Stabilizing Agents : Add radical inhibitors (e.g., BHT) during prolonged reactions.
    Reference : .

Advanced Research: How can machine learning optimize reaction conditions for novel pyrazolo-pyridine analogs?

Q. Methodological Answer :

  • Data Curation : Compile reaction parameters (catalyst, solvent, temperature) and yields from literature (e.g., ).
  • Feature Engineering : Use descriptors like substituent electronegativity or steric bulk (Taft parameters).
  • Model Training : Apply random forest or neural networks to predict optimal conditions ( highlights AI-driven experimental design).
    Reference : .

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